molecular formula C10H10N2 B13856452 2-Naphthylhydrazine-D3

2-Naphthylhydrazine-D3

Cat. No.: B13856452
M. Wt: 161.22 g/mol
InChI Key: VNICRWVQYFRWDK-ZRLBSURWSA-N
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Description

2-Naphthylhydrazine-D3 is a deuterated derivative of 2-naphthylhydrazine, where three hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry or nuclear magnetic resonance (NMR) studies, where isotopic labeling improves detection accuracy and reduces background interference . The non-deuterated form, 2-naphthylhydrazine hydrochloride (C₁₀H₁₁ClN₂, MW 194.66), is a key precursor in synthesizing hydrazones and hydrazide derivatives, often used in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C10H10N2

Molecular Weight

161.22 g/mol

IUPAC Name

1,1,2-trideuterio-2-naphthalen-2-ylhydrazine

InChI

InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2/i/hD3

InChI Key

VNICRWVQYFRWDK-ZRLBSURWSA-N

Isomeric SMILES

[2H]N([2H])N([2H])C1=CC2=CC=CC=C2C=C1

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for preparing 2-Naphthylhydrazine involves the reaction of 2-naphthol with hydrazine hydrate. This one-step reaction simplifies the preparation process and avoids the use of carcinogenic 2-naphthylamine . The reaction conditions are typically mild, making it suitable for industrial applications.

Industrial Production Methods

The industrial production of 2-Naphthylhydrazine-D3 follows similar synthetic routes as its non-deuterated counterpart. The process involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. This method is advantageous due to its simplicity and the mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions

2-Naphthylhydrazine-D3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Naphthylhydrazine-D3 can lead to the formation of naphthoquinone derivatives .

Scientific Research Applications

2-Naphthylhydrazine-D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.

    Medicine: Utilized in the development of diagnostic dyes and imaging agents.

    Industry: Applied in the production of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthylhydrazine-D3 involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylhydrazine Derivatives

1,2-Diphenylhydrazine (C₁₂H₁₂N₂, MW 184.24)
  • Structure : Two phenyl groups bonded to a hydrazine backbone.
  • Applications : Primarily used in industrial dye synthesis.
  • Key Difference : Unlike 2-naphthylhydrazine-D3, 1,2-diphenylhydrazine lacks isotopic labeling and exhibits higher environmental persistence due to its aromatic stability.
3-Nitrophenylhydrazine Hydrochloride (C₆H₆ClN₃O₂, MW 189.60)
  • Structure : A nitro-substituted phenylhydrazine hydrochloride.
  • Applications : Widely used as a derivatizing agent in gas chromatography for carbonyl compound analysis .
  • Comparison : While both compounds are hydrochloride salts, 2-naphthylhydrazine-D3’s deuterium substitution makes it preferable for quantitative isotopic dilution assays, whereas the nitro group in 3-nitrophenylhydrazine enhances its reactivity toward electrophilic substrates.

Naphthylhydrazine Derivatives

2-Naphthylhydrazine Hydrochloride (C₁₀H₁₁ClN₂, MW 194.66)
  • Structure : A naphthalene ring substituted with a hydrazine group.
  • Synthesis : Typically produced via condensation of 2-naphthaldehyde with hydrazine hydrate under acidic conditions .
  • Applications : Intermediate in synthesizing heterocyclic compounds like benzimidazoles and indoles.
  • Deuterated vs. Non-Deuterated: Molecular Weight: 2-Naphthylhydrazine-D3 has a higher molecular weight (~197.66) due to deuterium substitution. Stability: Deuterated analogs exhibit slower metabolic degradation in isotopic tracer studies .
3-Hydroxy-N′-(2-oxo-1,2-dihydro-indol-3-ylidene)-2-naphthohydrazide
  • Structure : A hydrazide-hydrazone hybrid with a naphthyl backbone and indole substituent.
  • Applications : Investigated for anticancer and antimicrobial properties due to its planar aromatic system .
  • Comparison : Unlike 2-naphthylhydrazine-D3, this compound’s bioactivity stems from its extended conjugation and hydrogen-bonding capacity.

Hydrazide-Hydrazones

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide (3a-3b)
  • Synthesis : Prepared via condensation of benzaldehyde derivatives with 4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide .
  • Applications : Evaluated for antitumor and anti-inflammatory activities.
  • Key Difference : These derivatives feature a benzimidazole core, enhancing their binding affinity to biological targets compared to simpler naphthylhydrazines.
N-Pyridyl-Hydrazone Derivatives (2a–2n)
  • Synthesis : Formed by reacting pyridyl hydrazides with substituted benzaldehydes .
  • Applications: Potential kinase inhibitors in cancer therapy.
  • Comparison : The pyridine ring introduces basicity and water solubility, contrasting with the hydrophobic naphthalene system in 2-naphthylhydrazine-D3.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Applications Toxicity Profile
2-Naphthylhydrazine-D3 C₁₀H₇D₃N₂·HCl ~197.66 N/A Isotopic labeling, analytical standards Not reported
2-Naphthylhydrazine HCl C₁₀H₁₁ClN₂ 194.66 2243-58-5 Precursor for hydrazones Moderate acute toxicity
1,2-Diphenylhydrazine C₁₂H₁₂N₂ 184.24 122-66-7 Dye synthesis Carcinogenic
3-Nitrophenylhydrazine HCl C₆H₆ClN₃O₂ 189.60 636-95-3 Chromatography derivatization Irritant

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